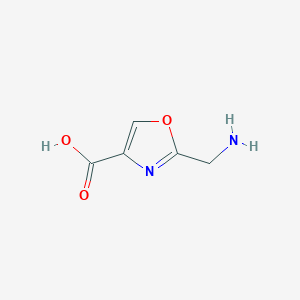

2-(Aminomethyl)oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(aminomethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c6-1-4-7-3(2-10-4)5(8)9/h2H,1,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKSXHYAGIRPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aminomethylation of 4-Oxazolecarboxylic Acid

Method Description:

A classical and widely used synthetic route involves the aminomethylation of 4-oxazolecarboxylic acid. This is typically achieved by reacting 4-oxazolecarboxylic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction introduces the aminomethyl group (-CH2NH2) selectively at the 2-position of the oxazole ring.

- Starting material: 4-oxazolecarboxylic acid

- Aminomethylating agents: Formaldehyde and ammonium chloride

- Medium: Acidic aqueous or mixed solvent system

- Temperature: Mild heating to promote reaction

- Outcome: Formation of 2-(aminomethyl)oxazole-4-carboxylic acid with moderate to good yields

- Straightforward and uses readily available reagents

- Suitable for small to medium scale synthesis

- Requires careful control of acidity and temperature to avoid side reactions

- Purification may be needed to remove unreacted starting materials and by-products

Continuous Flow Reactor Synthesis for Industrial Scale

Method Description:

For industrial production, continuous flow reactors have been employed to scale up the synthesis of this compound. This approach allows precise control over reaction parameters such as temperature, pressure, and reactant concentration, improving yield and purity.

- Automated, continuous mixing and reaction flow

- On-chip mixing and solid-supported reagent columns for efficient processing

- Enhanced safety and reproducibility compared to batch processes

- High product purity and yield

- Capability to produce gram to kilogram quantities efficiently

- Reduced reaction times and waste generation

Oxazole Ring Construction via Carboxylic Acid Activation and Isocyanide Cycloaddition

Method Description:

An advanced synthetic strategy involves the direct construction of oxazole rings from carboxylic acids using triflylpyridinium reagents to activate the acid, followed by trapping with isocyanoacetates or tosylmethyl isocyanide. This [3+2] cycloaddition reaction forms 4,5-disubstituted oxazoles, which can be further functionalized to yield this compound derivatives.

- Use of DMAP (4-dimethylaminopyridine) as a base significantly improves yields (up to 96%)

- Reaction performed in dichloromethane (DCM) at 40 °C

- Broad substrate scope including aromatic and aliphatic acids

- Example reaction conditions and yields summarized below:

| Entry | Base Used | Temperature (°C) | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | DABCO | 25 | 60 | 47 | Moderate yield |

| 2 | DMAP | 25 | 60 | 70 | Improved yield |

| 3 | DMAP | 40 | 30 | 96 | Excellent yield, optimized |

- High efficiency and scalability demonstrated

- Compatible with sensitive functional groups

- Facilitates late-stage functionalization of bioactive molecules

Alternative Routes via β-Enamino Ketoesters and Hydroxylamine

Method Description:

Another approach involves synthesizing oxazole derivatives starting from β-enamino ketoesters reacting with hydroxylamine hydrochloride. This method yields regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are amino acid-like building blocks related to this compound.

- Reaction proceeds through intermediates involving cyclization and dehydration steps

- Characterization confirms formation of heterocyclic amino acid analogs

- Useful for generating chiral and achiral oxazole derivatives

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Scale | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Aminomethylation of 4-oxazolecarboxylic acid | Formaldehyde, ammonium chloride, acidic medium | Lab to pilot | Moderate to good | Simple, uses common reagents | Requires careful condition control |

| Continuous flow reactor synthesis | Automated flow, controlled temp & pressure | Industrial | High | Scalable, reproducible | Requires specialized equipment |

| Carboxylic acid activation + isocyanide cycloaddition | Triflylpyridinium reagent, DMAP, DCM, 40 °C | Lab to gram | Up to 96 | High yield, broad scope | Multi-step, requires purification |

| β-Enamino ketoesters + hydroxylamine | β-Enamino ketoesters, hydroxylamine hydrochloride | Lab scale | Moderate | Access to chiral derivatives | More complex synthesis route |

Research Findings and Practical Considerations

- The aminomethylation approach remains the classical method but is less favored for large-scale due to purification challenges.

- The continuous flow synthesis offers enhanced safety and efficiency, making it suitable for industrial applications.

- The triflylpyridinium reagent-based cycloaddition method is notable for its high yields and functional group tolerance, enabling synthesis of diverse oxazole derivatives including this compound.

- Alternative synthetic routes via β-enamino ketoesters provide access to structurally related amino acid analogs with potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(aminomethyl)oxazole-4-carboxylic acid derivatives exhibit antimicrobial properties. A study demonstrated that modifications to the oxazole ring can enhance the efficacy against various bacterial strains. For instance, the introduction of different substituents at the nitrogen or carbon atoms of the oxazole ring has been shown to improve antibacterial activity significantly.

Anticancer Properties

Another area of interest is the potential anticancer activity of this compound. Several derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. For example, compounds with specific substitutions on the oxazole ring have shown promising results in inhibiting cell growth in various cancer lines, suggesting a mechanism involving interference with cellular signaling pathways.

Reagent in Peptide Synthesis

This compound serves as a key reagent in the solid-phase synthesis of peptides. It can be utilized to create heteroaryl carbonyl-substituted dipeptides, which are important for developing receptor modulators, particularly for human protease activated receptor 2 (PAR2). This application highlights its role in advancing peptide-based therapeutics.

Cross-Coupling Reactions

The compound is also employed in palladium-catalyzed decarboxylative C-H cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules that can serve as pharmaceuticals or agrochemicals.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the oxazole ring can participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-(aminomethyl)oxazole-4-carboxylic acid with structurally similar compounds, highlighting differences in substituents, molecular properties, and reported applications:

Structural and Functional Insights

- Substituent Effects: The aminomethyl group in the parent compound enhances water solubility and enables covalent conjugation with other pharmacophores (e.g., nicotinamide in ). In contrast, phenyl or ethyl substituents increase lipophilicity, favoring blood-brain barrier penetration (e.g., MAO-B inhibitors in ) . Boc protection () masks the amine’s reactivity, making the compound suitable for solid-phase peptide synthesis .

Heterocycle Variations :

- Biological Activity: The 2-phenyloxazole-4-carboxylic acid derivatives exhibit nanomolar to micromolar inhibition of MAO-B, a target for neurodegenerative diseases, whereas the parent aminomethyl analog lacks direct inhibitory data but serves as a precursor for active derivatives .

Biological Activity

2-(Aminomethyl)oxazole-4-carboxylic acid (AMOCA) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of AMOCA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AMOCA is characterized by its oxazole ring, which contributes to its biological activity. The presence of the amino and carboxylic acid functional groups enhances its solubility and interaction with biological targets.

The biological activity of AMOCA is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:

- Inhibition of Protein Kinases : AMOCA has been shown to modulate protein kinase activity, which is crucial for various cellular processes including proliferation and apoptosis. This modulation can lead to altered cell signaling pathways associated with cancer progression .

- Antimicrobial Activity : AMOCA exhibits significant antimicrobial properties against various bacterial strains, potentially through the inhibition of cysteine biosynthesis pathways. This is particularly relevant in the context of antibiotic resistance, as compounds that target these pathways may restore sensitivity to existing antibiotics .

In Vitro Studies

Several studies have evaluated the in vitro activity of AMOCA:

- Antibacterial Activity : Research indicates that AMOCA derivatives demonstrate potent inhibitory effects against Mycobacterium tuberculosis and other pathogens. For instance, a study reported that modifications to the AMOCA structure enhanced its efficacy against multidrug-resistant strains .

- Cancer Cell Lines : In cancer research, AMOCA has been tested on various cell lines. It was found to induce apoptosis in human cancer cells by activating caspase pathways, which are critical for programmed cell death .

Case Studies

- Antimicrobial Resistance : A case study highlighted the use of AMOCA derivatives in overcoming antibiotic resistance in Salmonella typhimurium. The study demonstrated that these compounds could sensitize resistant strains to conventional antibiotics, suggesting their potential as adjuvants in antibiotic therapy .

- Cancer Treatment : Another case focused on the application of AMOCA in treating breast cancer. The compound showed promising results in reducing tumor growth in xenograft models by inhibiting specific kinase pathways involved in tumor progression .

Table 1: Biological Activity Summary of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Mycobacterium tuberculosis | 2.6 | Inhibition of cysteine biosynthesis |

| Anticancer | Human breast cancer cells | 7.3 | Induction of apoptosis via caspase activation |

| Kinase Inhibition | Various protein kinases | 81 | Modulation of kinase signaling pathways |

Q & A

Basic: What are the standard synthetic routes for 2-(Aminomethyl)oxazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves functionalizing the oxazole core at the 4-position with a carboxylic acid group and introducing the aminomethyl substituent at the 2-position. A common approach is nucleophilic substitution, where a chloromethyl or bromomethyl intermediate (e.g., 2-(chloromethyl)oxazole-4-carboxylic acid) reacts with ammonia or protected amines. For example, DNA-encoded library synthesis workflows use 2-(chloromethyl)oxazole-4-carboxylic acid as a precursor, which can be modified via SN2 reactions to install the aminomethyl group . Purification via column chromatography or recrystallization is critical to isolate the product.

Example Protocol:

React 2-(chloromethyl)oxazole-4-carboxylic acid with aqueous ammonia in THF at 50°C for 12 hours.

Neutralize with HCl and extract with ethyl acetate.

Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Advanced: How can reaction conditions be optimized to improve yield when introducing the aminomethyl group?

Methodological Answer:

Optimization requires addressing steric hindrance and competing side reactions (e.g., over-alkylation). Strategies include:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of ammonia.

- Temperature Control: Lower temperatures (0–25°C) reduce side reactions.

- Protecting Groups: Use tert-butoxycarbonyl (Boc)-protected amines to minimize unwanted interactions, followed by deprotection with TFA .

- Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.